2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide
Description
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- 4-oxo group: A common motif in kinase inhibitors, suggesting possible bioactivity.
- Thioacetamide linker: The sulfur atom may improve metabolic stability compared to oxygen analogues.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-12-16(25)9-10-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRTRTVHIFMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C26H28N4O3S
- Molecular Weight : 476.6 g/mol
- CAS Number : 1261009-20-4
Biological Activity Overview
Research indicates that compounds containing pyrrolo[3,2-d]pyrimidine scaffolds exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antibacterial and Antifungal Properties : Some derivatives have demonstrated efficacy against bacterial strains and fungi.
- CNS Activity : Certain compounds in this class exhibit central nervous system (CNS) depressant effects.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
| Target Kinase | Role in Cancer | Inhibition Mechanism |
|---|---|---|
| CDK4/6 | Regulates cell cycle progression | Competitive inhibition |
| ABL Kinase | Involved in cell proliferation | Allosteric modulation |
Case Studies
- Anticancer Efficacy : A study demonstrated that a related pyrrolo[3,2-d]pyrimidine compound exhibited IC50 values of 1.54 μM against prostate cancer (PC-3) and 3.36 μM against lung cancer (A-549) cells . This suggests that the compound may possess similar anticancer potential.
- Mechanistic Insights : Research indicated that pyrido[2,3-d]pyrimidine derivatives could induce G2/M cell cycle arrest and activate caspase pathways leading to apoptosis . This mechanism may also apply to the compound .
Pharmacological Profile
The pharmacological profile includes:
- Antitumor : Effective against various cancer cell lines.
- Antibacterial : Showed activity against specific bacterial strains.
Comparison with Similar Compounds
Bioactivity and Selectivity
Pharmacokinetic Properties
Crystallographic Considerations
- The pyrrolo[3,2-d]pyrimidine core in the target compound and likely forms distinct hydrogen-bonding networks compared to the pyrrolo[1,2-b]pyridazine derivatives in . Etter’s graph set analysis suggests that such cores influence crystal packing and stability, which are critical for formulation.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide?
- Answer : The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine intermediates, followed by thiolation and acetylation. Critical steps include:
- Cyclization : Use of catalysts (e.g., Pd/Cu) to form the pyrrolopyrimidine ring under inert atmospheres (N₂/Ar) .
- Thioether formation : Reaction of the core with thioglycolic acid derivatives under basic conditions (e.g., NaH in DMF) to introduce the thiol group .
- Acetamide coupling : Amidation with 2,5-dichloroaniline using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Key challenges : Low yields in cyclization (30–40% reported) and regioselectivity issues during thiolation. Optimization via temperature control (70–100°C) and catalyst screening is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm) and FT-IR for thioether (C-S stretch ~600–700 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~530–550 Da) .
- X-ray crystallography (if crystals are obtainable): Resolve conformational isomerism in the pyrrolopyrimidine core .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigation approaches include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Dose-response validation : Repeat assays across 3+ independent trials with triplicate measurements to assess reproducibility .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Meta-analysis : Compare datasets using tools like PRISMA to identify methodological outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
- Answer : Focus on modifying:
- Pyrrolopyrimidine core : Introduce electron-withdrawing groups (e.g., -Cl) at position 7 to enhance target binding .
- Thioacetamide linker : Replace sulfur with sulfone (-SO₂-) to improve metabolic stability .
- Dichlorophenyl moiety : Test substituents (e.g., -CF₃ vs. -OCH₃) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Methodology :
- Parallel synthesis : Generate analogs via combinatorial chemistry .
- In vitro ADME : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .
Q. What computational methods are effective for predicting target interactions and mechanism of action?
- Answer : Combine:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2) .
- MD simulations : GROMACS for assessing ligand-protein complex stability over 100 ns trajectories .
- QSAR models : Train on datasets (e.g., ChEMBL) to predict off-target effects .
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays (KD measurements) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
